2-(4-Bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-(4-Bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of phenoxyethanone derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 4-phenylpiperazine.
Formation of Phenoxyethanone: The 4-bromo-2-methylphenol is reacted with an appropriate ethanone derivative under basic conditions to form the phenoxyethanone intermediate.
Coupling Reaction: The phenoxyethanone intermediate is then coupled with 4-phenylpiperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-(4-Bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluoro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone: Similar structure with a fluorine atom instead of bromine.
2-(4-Iodo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(4-Bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-15-13-16(20)7-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHOMDGVAHBOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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